

# Application Notes and Protocols: NBI-35965 for Rat Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NBI-35965** is a selective, orally active, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system is a critical mediator of the body's response to stress, and dysregulation of this system is implicated in the pathophysiology of anxiety and depressive disorders.[3][4] By blocking the action of CRF at the CRF1 receptor, **NBI-35965** and other antagonists of this class are being investigated as potential therapeutic agents for stress-related psychiatric conditions.[3][5] Preclinical studies with CRF1 antagonists have consistently demonstrated their potential to produce anxiolytic-like effects in various animal models.[6]

These application notes provide a summary of the available preclinical data for **NBI-35965** and related compounds, along with detailed protocols for assessing its anxiolytic potential in established rat models of anxiety.

## **Mechanism of Action**

**NBI-35965** exhibits high-affinity binding to the CRF1 receptor, with a pKi of 8.5, and does not show significant affinity for the CRF2 receptor.[2][5] The anxiolytic effects of CRF1 antagonists are mediated by their ability to block the downstream signaling cascades initiated by the binding of CRF to its receptor in key brain regions associated with stress and anxiety, such as the amygdala, prefrontal cortex, and hippocampus.[7][8] Activation of the Gs-protein coupled



CRF1 receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][7] This signaling pathway can modulate neuronal excitability and gene expression, contributing to anxiety-like behaviors. By antagonizing this receptor, **NBI-35965** is hypothesized to attenuate the physiological and behavioral consequences of excessive CRF signaling.

# **Signaling Pathway**



Click to download full resolution via product page

CRF1 Receptor Signaling Pathway

## **Data Presentation**

Table 1: Pharmacokinetic Profile of NBI-35965 in Rats

| Parameter                                | Value        | Reference |
|------------------------------------------|--------------|-----------|
| Oral Bioavailability                     | 34%          | [5]       |
| Mean Maximal Plasma Concentration (Cmax) | 560 ng/mL    | [5]       |
| Time to Cmax (Tmax)                      | 1 hour       | [5]       |
| Volume of Distribution (Vd)              | 17.8 L/kg    | [5]       |
| Plasma Clearance                         | 17 mL/min/kg | [5]       |
| Half-life (t1/2)                         | 12 hours     | [5]       |
| Mean Maximal Brain<br>Concentration      | 700 ng/g     | [5]       |



Table 2: NBI-35965 Dosages in Rat Models of Stress and

**Visceral Pain** 

| Dosage                | Route of<br>Administration               | Rat Model                           | Observed<br>Effect                                                                          | Reference |
|-----------------------|------------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| 1, 3, 10, 30<br>mg/kg | Oral (p.o.)                              | Ex vivo receptor<br>autoradiography | Dose-dependent inhibition of [125I]sauvagine binding at CRF1 sites                          | [9]       |
| 10 mg/kg              | Oral (p.o.) or<br>Subcutaneous<br>(s.c.) | CRF-induced colonic transit         | Complete blockade of CRF-induced shortening of distal colonic transit time                  | [9]       |
| 20 mg/kg              | Subcutaneous<br>(s.c.)                   | Water avoidance<br>stress           | Significant reduction in stress-induced defecation and abolishment of visceral hyperalgesia | [9]       |

Note: Specific quantitative data for **NBI-35965** in validated rat anxiety models such as the Elevated Plus Maze or Defensive Withdrawal Test are not readily available in the reviewed scientific literature. The dosages presented above are from studies investigating stress-induced physiological changes, which are mechanistically related to anxiety.

# **Experimental Protocols**

The following are detailed protocols for two standard rat models of anxiety that are appropriate for evaluating the anxiolytic potential of **NBI-35965**.

# Protocol 1: Elevated Plus-Maze (EPM) Test



The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

#### Apparatus:

- A plus-shaped maze, typically made of non-reflective material, elevated 50-70 cm above the floor.
- Two opposing arms (50 cm long x 10 cm wide) are enclosed by high walls (40 cm), and the other two arms are open.
- A central platform (10 cm x 10 cm) connects the four arms.
- An automated tracking system or an overhead camera is used to record the animal's activity.

#### Procedure:

- Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer NBI-35965 or vehicle via the desired route (e.g., oral gavage) at a predetermined time before testing (e.g., 60 minutes, based on its Tmax).
- Testing:
  - Place a rat on the central platform of the EPM, facing one of the open arms.
  - Allow the animal to freely explore the maze for a 5-minute session.
  - Record the session using the tracking system or camera.
- Data Analysis: The primary measures of anxiety are:
  - Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x
     100.
  - Percentage of entries into the open arms: (Number of open arm entries / Total number of arm entries) x 100.

# Methodological & Application





- An increase in these parameters is indicative of an anxiolytic effect.
- The number of closed arm entries can be used as a measure of general locomotor activity.
- Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.





Click to download full resolution via product page

Elevated Plus-Maze Experimental Workflow



## **Protocol 2: Defensive Withdrawal Test**

This test assesses anxiety by measuring the conflict between a rat's exploratory drive and its natural tendency to hide in a protected environment when faced with a novel, open space.

#### Apparatus:

- A testing chamber (e.g., a large, open-topped box, approximately 60 cm x 60 cm x 40 cm).
- A small, enclosed, dark chamber (e.g., 30 cm x 15 cm x 15 cm) with an opening, placed inside the larger chamber.

#### Procedure:

- Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer NBI-35965 or vehicle as described for the EPM test.
- Testing:
  - Place the rat inside the small, dark chamber.
  - Allow the animal to habituate to the small chamber for a brief period (e.g., 1 minute).
  - Start the test and record the animal's behavior for a 10-15 minute session.
- Data Analysis: The primary measures are:
  - Latency to emerge: The time it takes for the rat to leave the dark chamber with all four paws.
  - Total time spent in the open area: The cumulative time the rat spends outside of the dark chamber.
  - An anxiolytic compound is expected to decrease the latency to emerge and increase the total time spent in the open area.[10]
- Cleaning: Clean the apparatus thoroughly between trials.





Click to download full resolution via product page

Defensive Withdrawal Test Workflow



## Conclusion

**NBI-35965** is a potent and selective CRF1 receptor antagonist with a favorable pharmacokinetic profile in rats for CNS studies.[5] While direct evidence of its efficacy in standard rodent models of anxiety is limited in the public domain, its mechanism of action and its effects in other stress-related paradigms suggest its potential as an anxiolytic agent.[2][9] The protocols provided herein offer standardized methods for rigorously evaluating the anxiolytic-like effects of **NBI-35965** in rats. Researchers should consider a dose-range finding study, guided by the dosages used in other models (1-30 mg/kg, p.o.), to determine the optimal dose for anxiolytic activity.[9] Further investigation is warranted to fully characterize the behavioral profile of **NBI-35965** and its therapeutic potential for anxiety disorders.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The therapeutic potential of CRF1 antagonists for anxiety PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Progress in corticotropin-releasing factor-1 antagonist development PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin-Releasing Factor (CRF) Circuit Modulation of Cognition and Motivation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin-releasing hormone receptor 1 Wikipedia [en.wikipedia.org]
- 9. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stressinduced visceral hyperalgesia and colonic motor function in rats - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 10. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: NBI-35965 for Rat Models of Anxiety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676989#nbi-35965-dosage-for-rat-models-of-anxiety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com